![molecular formula C12H20N2O B2660098 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone CAS No. 1825629-84-2](/img/structure/B2660098.png)
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone, commonly known as MPA, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the androgen receptor and is used for scientific research purposes. MPA has been the subject of numerous studies due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
MPA works by binding to the androgen receptor and activating it, which leads to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue and can increase bone density. MPA has been shown to have a higher binding affinity for the androgen receptor than testosterone, which makes it a potent and selective agonist of this receptor.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance athletic performance. MPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for use in lab experiments. It is a potent and selective agonist of the androgen receptor, which makes it a useful tool for studying the effects of androgens on various biological processes. MPA is also relatively stable and easy to synthesize, which makes it a cost-effective compound for research purposes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several potential future directions for research on MPA. One area of interest is the development of selective androgen receptor modulators (SARMs) based on the structure of MPA. These compounds could have potential applications in the treatment of a variety of diseases, including muscle wasting, osteoporosis, and hypogonadism. Another area of interest is the development of new synthetic routes for MPA that could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in medicine and pharmacology.
Méthodes De Synthèse
MPA can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with propargyl bromide, followed by the reaction of the resulting compound with methylamine. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
MPA has been widely used in scientific research due to its androgenic properties. It has been studied for its potential applications in the treatment of various medical conditions, including osteoporosis, muscle wasting, and hypogonadism. MPA has also been used in the development of selective androgen receptor modulators (SARMs), which are compounds that selectively target the androgen receptor and have the potential to treat a variety of diseases.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-7-13(3)10-12(15)14-8-5-11(2)6-9-14/h1,11H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUBNZFVBGZSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

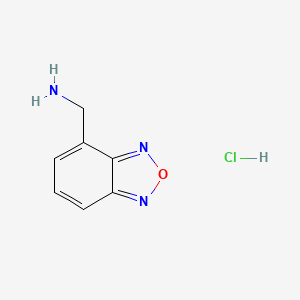
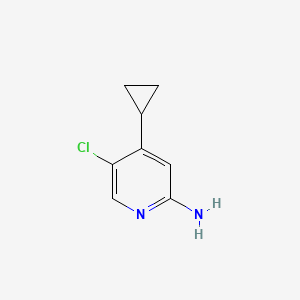

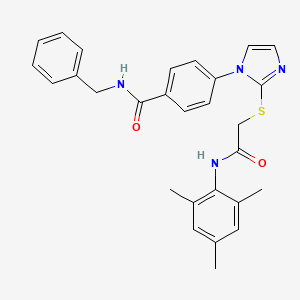

![N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide](/img/structure/B2660020.png)
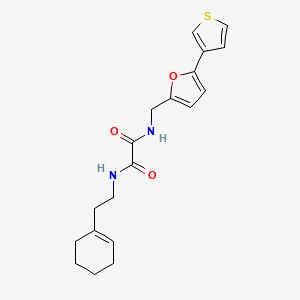
![2-((2,5-difluorobenzyl)thio)-3-(furan-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660023.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2660024.png)
![(E)-4-(Dimethylamino)-N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-enamide](/img/structure/B2660026.png)
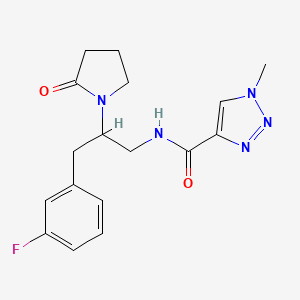

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2660034.png)
![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)